Product packaging for Orinapterin(Cat. No.:CAS No. 13039-82-2)

Orinapterin

Cat. No.: B086809
CAS No.: 13039-82-2
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-BBIVZNJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orinapterin, also known as L- threo -Biopterin, is a naturally occurring pterin derivative recognized for its role as a fundamental cofactor in biological systems . As a member of the biopterin family, it is structurally characterized as a 2-amino-6-(1,2-dihydroxypropyl)-4(1H)-pteridinone . Biopterins like this compound serve as essential cofactors for aromatic amino acid hydroxylases, which are critical enzymes in the synthesis of key neurotransmitters, including dopamine, serotonin, norepinephrine, and epinephrine . Furthermore, biopterins are also established cofactors for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide, a crucial signaling molecule . This dual role places this compound at the crossroads of vital metabolic and signaling pathways. Research into this compound and related biopterins is therefore highly valuable for investigating neurological health, neurotransmitter dynamics, and nitric oxide-mediated processes . The compound is also noted to be a natural product with a 1,2-diol moiety, a structural feature found in cofactors that can act as specific inhibitors or essential cofactors for numerous enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N5O3 B086809 Orinapterin CAS No. 13039-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13039-82-2

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m0/s1

InChI Key

LHQIJBMDNUYRAM-BBIVZNJYSA-N

SMILES

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O

Isomeric SMILES

C[C@@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Detection and Isolation from Human Biosamples

The primary human biosample in which Orinapterin has been characterized is urine. Research has focused on developing sensitive methods for its detection and isolation to understand its physiological and pathological relevance.

Characterization from Human Urine

This compound, also referred to in scientific literature as Oncopterin, has been successfully isolated and characterized from human urine. Early studies identified it as a new natural pteridine (B1203161). Its structure has been confirmed as N2-(3-aminopropyl)biopterin.

The detection and quantification of this compound in urine have been achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a prominent method. A sensitive method for the simultaneous determination of this compound (Oncopterin), biopterin (B10759762), and neopterin (B1670844) in human urine has been developed using solid-phase extraction (SPE) followed by gradient HPLC with fluorescence detection. researchgate.net This method has demonstrated high extraction efficiency and sensitivity, with a limit of detection for this compound as low as 1.43 nmol/L of urine. researchgate.net The analytical methods are crucial for studying the clinical significance of this compound.

Below is a table summarizing the key aspects of a validated HPLC method for this compound determination in human urine.

ParameterDetails
Analytical Technique High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Sample Pre-treatment Solid-Phase Extraction (SPE)
Internal Standard 6,7-dimethylpterin
Column Purospher RP-18 RP column
Extraction Efficiency > 95% for selected pterins
Limit of Detection (LOD) 1.43 nmol/L of urine
Imprecision (Intra-day and Inter-day) < 10% at physiological concentrations

Untargeted Metabolomic Profiling Studies

Untargeted metabolomics aims to comprehensively analyze all small molecules in a biological sample. While this approach has been widely applied to urine analysis for biomarker discovery in various diseases, specific identification of this compound in these studies is not well-documented in the available scientific literature. nih.govmdpi.commdpi.com

Response to Dietary Interventions

There is currently no direct scientific evidence available that details the response of urinary this compound levels to specific dietary interventions. Research on the effect of diet on urinary pteridine profiles has been conducted, indicating that factors such as dietary folate can influence the levels of some pteridines. elsevierpure.comresearchgate.net One study found that folate supplementation altered urinary pteridine profiles, suggesting a regulatory role of dietary folate in endogenous neopterin and biopterin biosynthesis. elsevierpure.comresearchgate.net However, these studies did not specifically measure or report on the response of this compound.

Biosynthetic and Metabolic Pathways of Orinapterin

Postulated Formation Mechanisms

The synthesis of Orinapterin within the human body is not believed to follow a direct enzymatic pathway. Instead, research points towards non-enzymatic chemical transformations of other existing pterin (B48896) compounds. nih.gov

Research has postulated that this compound is formed in the human body through a non-enzymatic transformation of 7,8-dihydrobiopterin. nih.govebi.ac.ukresearchgate.net This hypothesis suggests that this compound is not a primary product of a specific enzyme but rather a secondary metabolite that arises from the chemical instability of a precursor molecule. nih.govhmdb.ca This formation mechanism is shared with a related compound, umanopterin, which is similarly thought to be formed non-enzymatically from 7,8-dihydroneopterin (B1664191). nih.govebi.ac.uk

The proposed mechanism for the non-enzymatic formation of this compound is analogous to keto-enol tautomerism. nih.govebi.ac.ukresearchgate.net Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.orgmasterorganicchemistry.com In pterin chemistry, the pterin ring can exist in both keto and enol forms, although the keto form is generally more stable and, therefore, more favored at equilibrium. nih.govmdpi.com The transformation of 7,8-dihydrobiopterin into this compound is thought to occur through a similar shift, leading to a change in the stereochemistry of the side chain and resulting in the formation of the diastereomer. nih.gov

Relationship to Biopterin (B10759762) Metabolism

This compound is intrinsically linked to the metabolism of biopterin, a critical cofactor in various enzymatic reactions. nih.govnih.gov

This compound is a threo diastereomer of biopterin. nih.govebi.ac.ukfoodb.ca Specifically, its chemical structure is 2-amino-4(3H)-oxo-6-[(1'S,2'S)-1',2'-dihydroxypropyl]pteridine. nih.govresearchgate.net Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties and can have different biological activities. The discovery of this compound as a diastereomer of biopterin in human urine highlighted the complexity of pterin metabolism. nih.govresearchgate.net

Integration within Broader Pterin Biosynthesis

The biosynthesis of pterins is a fundamental metabolic process, starting from guanosine (B1672433) triphosphate (GTP). hmdb.caresearchgate.net The main pathway leads to the synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylase enzymes. nih.govhmdb.ca This process involves a series of enzymatic reactions. hmdb.ca Since this compound is postulated to arise from the non-enzymatic conversion of 7,8-dihydrobiopterin, it is considered a side-product of the main biopterin biosynthetic pathway. nih.govebi.ac.uk 7,8-Dihydrobiopterin is a key intermediate in this pathway, which, instead of being fully converted to BH4, can undergo this non-enzymatic transformation to form this compound.

Biochemical Role as an Endogenous Metabolite

This compound is recognized as an endogenous metabolite, meaning it is produced within the body. tsijournals.com It has been consistently detected and isolated in small amounts from human urine in both healthy individuals and those with certain diseases. nih.govebi.ac.ukresearchgate.net While its precise biological function, if any, is not well-defined, it is classified as a metabolite resulting from the body's metabolic processes. nih.govebi.ac.uk One study noted an up-regulation of this compound in the urine of patients with intellectual disability disorders, although it is also present in the urine of healthy individuals. tsijournals.comtsijournals.com The Human Metabolome Database also categorizes it as a secondary metabolite, which are generally considered non-essential for primary metabolic functions but may have roles in signaling or defense. hmdb.ca

Data Tables

Table 1: Chemical Identity of this compound

Identifier Value Reference
Common Name This compound nih.gov
Synonyms L-threo-Biopterin, Ciliapterin, L-Dictyopterin nih.govhmdb.ca
IUPAC Name 2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one nih.gov
Chemical Formula C₉H₁₁N₅O₃ nih.govhmdb.ca
Average Molecular Weight 237.2153 g/mol hmdb.ca
CAS Registry Number 13039-82-2 nih.govhmdb.ca

Structural Elucidation and Stereochemical Characterization of Orinapterin

Determination of Absolute Configuration

The absolute configuration of Orinapterin, a diastereomer of biopterin (B10759762), has been successfully determined. researchgate.net Found in human urine, its structure was identified as 2-amino-4(3H)-oxo-6-[(1'S,2'S)-1',2'-dihydroxypropyl]pteridine. researchgate.net This specific arrangement, designated as (1'S, 2'S) at the two stereogenic centers of the dihydroxypropyl side chain, defines its unique stereochemistry.

The determination of this absolute configuration is critical, as it distinguishes this compound from other stereoisomers of 6-(1',2'-dihydroxypropyl)pteridine. The precise spatial orientation of the hydroxyl groups on the side chain is a key structural feature.

FeatureDescription
Compound Name This compound
Systematic Name 2-amino-4(3H)-oxo-6-[(1'S,2'S)-1',2'-dihydroxypropyl]pteridine
Absolute Configuration 1'S, 2'S
Chiral Centers C1' and C2' of the dihydroxypropyl side chain

Application of Advanced Chiral Analytical Techniques

The elucidation of the stereochemistry of complex biomolecules like this compound relies on advanced analytical methods capable of differentiating between chiral molecules. Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases and chiroptical spectroscopy are indispensable in this field. These methods provide detailed information about how the molecule interacts with polarized light, which is directly related to its three-dimensional structure.

For pteridines, a class of compounds to which this compound belongs, these techniques are vital for confirming the stereochemistry of their side chains, which often contain multiple chiral centers.

Fluorescence Detected Circular Dichroism (FDCD) is a highly sensitive spectroscopic technique that is particularly valuable for the stereochemical analysis of fluorescent molecules. This method combines the principles of circular dichroism (CD), which measures the differential absorption of left and right circularly polarized light, with the sensitivity of fluorescence spectroscopy.

In the context of pteridine (B1203161) derivatives, FDCD has been noted as a powerful tool for determining the stereochemistry of side chains. researchgate.net While direct public-domain reports detailing the FDCD analysis specifically for this compound are not available, the application of this technique to closely related pterins, such as the major tetrahydropterin (B86495) in Escherichia coli, demonstrates its utility in this chemical family. researchgate.net For these compounds, FDCD analysis of their aromatic derivatives was used to determine the stereochemical structure of their polyhydroxyalkyl side chains. researchgate.net This approach allows for the sensitive and selective investigation of the chiral centers, leading to an unambiguous assignment of the stereostructure.

Advanced Analytical Methodologies for Orinapterin Research

Mass Spectrometry-Based Approaches for Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the analysis of Orinapterin and other pteridines. creative-proteomics.comcreative-proteomics.com Its high sensitivity and selectivity allow for the precise measurement of these compounds in complex biological matrices. creative-proteomics.comnih.gov

Untargeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Untargeted LC-MS/MS is a powerful, hypothesis-generating approach for the global profiling of metabolites, including this compound, in a biological sample. chromatographyonline.com This technique aims to capture a comprehensive snapshot of the metabolome, providing insights into variations within a sample set. chromatographyonline.comthermofisher.com In the context of pteridine (B1203161) analysis, untargeted metabolomics can reveal alterations in metabolic pathways and help identify novel biomarkers. nih.gov

The workflow for an untargeted LC-MS/MS analysis typically involves sample preparation, data acquisition, and data processing. nih.gov A key advantage of LC-MS/MS is its ability to perform tandem mass spectrometry, which involves two stages of mass analysis. creative-proteomics.com The first stage isolates a specific ion (a precursor ion), which is then fragmented, and the resulting product ions are analyzed in the second stage. creative-proteomics.com This process provides detailed structural information, enhancing the confidence of compound identification. Multiple Reaction Monitoring (MRM) is a common quantitative technique in LC-MS/MS that offers high accuracy and resistance to interference by monitoring specific precursor-product ion transitions. creative-proteomics.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomics

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. nih.gov When coupled with mass spectrometry, UPLC-MS has become a vital tool in metabolomics research, including the study of pteridines. nih.govnih.gov

In metabolomics studies, UPLC-MS can be used to analyze a wide range of metabolites in biological fluids like urine and plasma. nih.govnih.gov For instance, research on urinary metabolomics has successfully employed UPLC-MS to identify metabolic perturbations in various diseases. nih.gov The high throughput and resolving power of UPLC-MS make it well-suited for analyzing the complex mixtures of metabolites found in biological samples, enabling the detection and quantification of compounds like this compound and its related metabolic pathway constituents. thermofisher.comfrontiersin.org

Table 1: Comparison of Mass Spectrometry-Based Approaches

FeatureUntargeted LC-MS/MSUPLC-MS for Metabolomics
Primary Goal Comprehensive, hypothesis-generating profiling of all detectable metabolites. chromatographyonline.comHigh-resolution separation and detection of a wide range of metabolites. nih.gov
Selectivity Less selective in initial data acquisition to capture a broad range of compounds. chromatographyonline.comHigh selectivity achieved through superior chromatographic separation. nih.gov
Compound Identification Relies heavily on tandem MS (MS/MS) fragmentation patterns for structural elucidation. creative-proteomics.comIdentification is supported by accurate mass measurements and retention times.
Typical Application Discovering novel biomarkers and understanding global metabolic changes. nih.govDetailed analysis of complex biological samples and pathway analysis. nih.govnih.gov
Data Complexity Generates large and complex datasets requiring sophisticated data processing. chromatographyonline.comProduces high-resolution data that aids in distinguishing between closely related compounds.

Chromatographic Separation Techniques for Isolation and Purification

Chromatography is a fundamental biophysical technique that enables the separation, identification, and purification of components from a mixture. nih.gov The principle lies in the differential distribution of sample components between a stationary phase and a mobile phase. uspbpep.com Various chromatographic methods are employed to isolate and purify this compound for further analysis.

The choice of chromatographic technique depends on the physicochemical properties of the molecules to be separated, such as size, charge, and hydrophobicity. nih.gov Common methods include:

Adsorption Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase, such as silica (B1680970) gel or alumina. creative-proteomics.com

Partition Chromatography: Separation is based on the differential partitioning of analytes between a liquid stationary phase and a liquid mobile phase. nih.gov

Ion-Exchange Chromatography: This method separates molecules based on their net charge by utilizing a charged stationary phase. nih.gov

Size-Exclusion Chromatography: Molecules are separated based on their size and shape as they pass through a porous stationary phase. uspbpep.com

Affinity Chromatography: This highly specific technique relies on the reversible binding of a molecule to a ligand that is covalently attached to the stationary phase. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile chromatographic technique. creative-proteomics.com In the context of pteridine analysis, HPLC methods have been developed for their determination in various biological samples. creative-proteomics.comrsc.org For instance, HPLC coupled with fluorescence detection is a common method for quantifying pterins, taking advantage of the fluorescent nature of their oxidized forms. creative-proteomics.com A solid-phase extraction (SPE) step is often employed for sample cleanup prior to HPLC analysis. rsc.org

Table 2: Overview of Chromatographic Separation Techniques

TechniquePrinciple of SeparationApplication in Pteridine Research
Adsorption Chromatography Differential adsorption onto a solid stationary phase. creative-proteomics.comIsomer separation and purification of non-ionic pteridine derivatives. creative-proteomics.com
Ion-Exchange Chromatography Separation based on net charge. nih.govIsolation of charged pteridine species from complex mixtures.
Size-Exclusion Chromatography Separation by molecular size and shape. uspbpep.comSeparation of pteridines from larger biomolecules like proteins.
Affinity Chromatography Specific binding to an immobilized ligand. creative-proteomics.comHighly selective purification of this compound or related enzymes.
High-Performance Liquid Chromatography (HPLC) High-pressure separation with various stationary phases. creative-proteomics.comQuantification of pteridines in biological samples, often with fluorescence or mass spectrometric detection. creative-proteomics.comrsc.org

Spectroscopic Methods for Structural Confirmation (e.g., NMR, where applicable for research)

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of molecules like this compound. cas.cz NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its three-dimensional structure and dynamics in solution. wikipedia.org

For small molecules, a variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. iric.ca 1D NMR spectra, such as proton (¹H) and carbon-13 (¹³C) NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms, enabling the piecing together of the molecular structure. iric.ca

In the context of this compound research, NMR would be instrumental in:

Confirming the chemical structure of synthesized or isolated this compound.

Identifying and characterizing related metabolites or degradation products.

Studying the interaction of this compound with proteins or other biomolecules. iric.ca

The development of advanced NMR techniques and high-field instruments continues to enhance the sensitivity and resolution of these methods, making them indispensable for detailed structural analysis in chemical and biological research. mdpi.com

Mechanistic Studies of Orinapterin S Biochemical Roles

Investigations into its Biological Function and Significance

Orinapterin, also known as ciliapterin or L-dictyopterin, is a chemical compound classified as a biopterin (B10759762). hmdb.ca Biopterins are a class of organic compounds that feature a pterin (B48896) ring structure and function as coenzymes in various biological systems. hmdb.canih.gov Specifically, this compound is defined as a biopterin that consists of a pterin molecule with amino, oxo, and 1,2-dihydroxypropyl groups attached at positions 2, 4, and 6, respectively. nih.govebi.ac.uk It is a threo diastereomer of biopterin, a stereoisomer that differs in the spatial arrangement of its atoms. ebi.ac.uktsijournals.com

Functionally, this compound is considered a metabolite, which is an intermediate or product of metabolism. ebi.ac.uk More specifically, it has been described as a secondary metabolite. hmdb.ca Unlike primary metabolites that are essential for growth and survival, secondary metabolites are often not directly involved in these processes but may have roles in signaling or defense. hmdb.ca The broader family of biopterins, to which this compound belongs, plays a crucial role as cofactors for aromatic amino acid hydroxylases and nitric oxide synthase. nih.gov These enzymes are vital for the synthesis of neurotransmitters and the metabolism of amino acids. hmdb.canp-mrd.orgwikipedia.org

The formation of this compound in the human body is thought to occur through a non-enzymatic transformation. ebi.ac.ukresearchgate.net It is postulated that this compound arises from the non-enzymatic alteration of 7,8-dihydroneopterin (B1664191) and 7,8-dihydrobiopterin, through a mechanism similar to keto-enol tautomerism. researchgate.net

This compound as a Biomarker Candidate in Metabolic Research

Metabolomics, the large-scale study of small molecules or metabolites, has identified this compound as a compound of interest in various research contexts. tsijournals.comcambridge.org Urine analysis is a common method in these studies due to its non-invasive collection and its ability to reflect metabolic dysregulation. tsijournals.comtsijournals.com this compound has been consistently detected in human urine, making it a candidate for a biomarker. ebi.ac.uktsijournals.comresearchgate.nettsijournals.com

Research has explored this compound's potential as a biomarker in two main areas: dietary intake and disease state. Studies have detected this compound in foods such as chicken and pork, suggesting it could serve as a potential biomarker for the consumption of these products. hmdb.cahmdb.ca

Furthermore, untargeted metabolomic profiling has identified this compound as a potentially significant metabolite in certain health conditions. In a 2018 study using Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), researchers investigated the urinary metabolite profiles of children with intellectual disability (ID). tsijournals.com The study found that eleven compounds were upregulated in the urine of ID patients compared to controls. tsijournals.com this compound was among these upregulated metabolites, indicating a possible link between its excretion and the underlying biology of ID. tsijournals.comtsijournals.com

Table 1: Upregulated Urinary Metabolites in Intellectual Disability Patients tsijournals.com
Compound NameRegulation StatusMolecular FormulaDescription/Association
Dopamine (B1211576)Up-regulatedC8 H11 N O2Associated with Aromatic L-amino acid decarboxylase (AADC) deficiency, characterized by global developmental delay. tsijournals.com
GlutarylglycineUp-regulatedC7 H11 N O5Associated with Glutaric acidemia Type 1, an inborn error of metabolism that can lead to mental retardation if untreated. tsijournals.com
Suberic acidUp-regulatedC8 H14 O4A metabolic breakdown product of oleic acid, detected in the urine of patients with fatty acid mitochondrial disorders. tsijournals.com
This compoundUp-regulatedC9 H11 N5 O3A threo diastereomer of biopterin found in human urine. tsijournals.com
1-Methyl-5-imidazoleacetic acidUp-regulatedC6 H8 N2 O2A known metabolite of Histamine. tsijournals.com
6-HydroxydopamineUp-regulatedC8 H11 N O3A naturally occurring amine in human urine. tsijournals.com
Erythrono-1,4-lactoneUp-regulatedC4 H6 O4Identified in the urine of normal adults and neonates. tsijournals.com
O-AcetylserineUp-regulatedC5 H8 N2 O3Arises from microbial metabolism in the gut or food consumption. tsijournals.com
PhosphocreatineUp-regulatedC4 H10 N3 O5 PA reserve of high-energy phosphates in skeletal muscle and the brain. tsijournals.com

Associations with Human Metabolic Networks

This compound's connection to human metabolic networks is primarily understood through its identity as a stereoisomer of biopterin. hmdb.ca Biopterins are precursors to the essential enzyme cofactor Tetrahydrobiopterin (B1682763) (BH4). hmdb.canih.gov BH4 is critical for multiple metabolic pathways, including the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov This function is indispensable for the breakdown of phenylalanine and for the biosynthesis of key neurotransmitters like dopamine and serotonin. hmdb.canp-mrd.orgnih.gov

Disruptions in BH4 metabolism, known as Tetrahydrobiopterin deficiencies, are serious inborn errors of metabolism. nih.govorpha.net These genetic disorders lead to a buildup of phenylalanine in the blood (hyperphenylalaninemia) and a deficiency in neurotransmitter production, which can cause severe neurological deterioration and developmental problems if left untreated. nih.govmedlineplus.govnih.gov

The presence of this compound in urine is linked to this broader pterin metabolic network. researchgate.net As a diastereomer of biopterin, its formation and excretion can reflect the activity and potential dysregulation within the pathways that synthesize and utilize BH4. ebi.ac.ukresearchgate.net Therefore, while not a direct participant in the primary enzymatic reactions, the detection of this compound can provide insights into the status of these crucial human metabolic networks. tsijournals.comtsijournals.com

Synthetic Approaches and Derivatization Strategies for Research

Challenges in the De Novo Synthesis of Orinapterin

The de novo synthesis of this compound, a complex pteridine (B1203161) derivative, presents significant chemical challenges. Pteridines are heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. The inherent chemical nature of this fused-ring system, coupled with the stereospecific requirements of the dihydroxypropyl side chain at the C6 position, makes its total synthesis a complex undertaking.

A primary hurdle lies in the construction of the pteridine core itself. The reactivity of the pyrimidine and pyrazine rings must be carefully managed to achieve the desired substitution pattern. Introducing substituents at specific positions without affecting other reactive sites requires a strategic selection of protecting groups and reaction conditions.

Furthermore, the synthesis of the (1'S,2'S)-1',2'-dihydroxypropyl side chain and its stereocontrolled attachment to the pteridine ring is a major obstacle. The creation of two adjacent chiral centers with the correct threo configuration demands highly selective synthetic methods. Achieving this stereochemical control is crucial, as the biological activity of pteridines is often highly dependent on the stereochemistry of their side chains.

The inherent instability of pteridine intermediates can also complicate synthetic routes. Pteridines are susceptible to oxidation and other degradation pathways, which can lead to low yields and the formation of complex mixtures of byproducts. This necessitates the use of mild reaction conditions and often requires the synthesis to be performed in an inert atmosphere. The challenges in synthesizing pteridine derivatives from simpler precursors highlight the intricate nature of these molecules and the need for sophisticated synthetic strategies. frontiersin.orgplos.orgjyu.finih.govnih.gov

Strategies for the Preparation of this compound Analogs and Isomers

Despite the challenges, various strategies have been developed for the synthesis of pteridine derivatives, which can be adapted for the preparation of this compound analogs and isomers. These strategies are essential for exploring the structure-activity relationships of this compound and for developing potential therapeutic agents.

One common approach involves the condensation of a substituted pyrimidine with an α,β-dicarbonyl compound. This method allows for the construction of the pteridine core with a degree of control over the substitution pattern. By varying the substituents on both the pyrimidine and the dicarbonyl starting materials, a library of pteridine analogs can be generated.

To address the stereochemical challenge of the side chain, chiral pool synthesis is often employed. This strategy utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to introduce the desired stereochemistry. For example, a chiral sugar derivative can be transformed into a suitably functionalized side chain precursor, which is then attached to the pteridine core.

Another powerful technique is asymmetric synthesis, which involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. This approach can be used to create the dihydroxypropyl side chain with high enantiomeric and diastereomeric purity.

The synthesis of various isomers of pteridine-containing compounds has been reported in the literature, demonstrating the feasibility of creating a diverse range of structures for biological evaluation. ethz.chnih.gov These synthetic efforts are crucial for understanding the biological roles of this compound and for the development of new therapeutic agents.

Utilization of Synthesized this compound for Mechanistic Investigations

The availability of synthetically prepared this compound and its analogs is paramount for detailed mechanistic investigations into its biological functions. This compound is a diastereomer of biopterin (B10759762) and has been identified in human urine. ebi.ac.ukresearchgate.net Its formation is postulated to occur through a non-enzymatic transformation of 7,8-dihydroneopterin (B1664191) and 7,8-dihydrobiopterin via a mechanism analogous to keto-enol tautomerism. ebi.ac.ukresearchgate.net

Synthetic this compound can be used as a standard in metabolic studies to trace its formation and degradation pathways in biological systems. By using isotopically labeled versions of this compound, researchers can follow its metabolic fate and identify the enzymes and pathways involved in its metabolism. This information is critical for understanding its physiological and pathological roles.

Furthermore, synthetic analogs of this compound can be used as probes to investigate the active sites of enzymes that interact with pteridines. By systematically modifying the structure of this compound and assessing the impact on enzyme binding and activity, researchers can gain insights into the molecular determinants of pteridine recognition and catalysis. These mechanistic studies are essential for the rational design of inhibitors or activators of these enzymes, which could have therapeutic applications.

The ability to synthesize this compound and its derivatives also opens up possibilities for their use in biophysical studies, such as X-ray crystallography and NMR spectroscopy, to determine the three-dimensional structures of pteridine-binding proteins in complex with their ligands. Such structural information is invaluable for understanding the molecular basis of pteridine function and for guiding the development of novel drugs targeting these pathways. nih.govnih.govrsc.orgrwth-aachen.demdpi.com

Future Directions and Emerging Research Avenues for Orinapterin

Integration with Systems Biology and Multi-Omics Data Analysis

The comprehensive understanding of a metabolite like Orinapterin requires a holistic approach that moves beyond single-molecule analysis. Systems biology, which integrates multiple layers of biological data (omics), offers a powerful framework for elucidating the complex roles of metabolites within a biological system.

Future research should focus on integrating metabolomic data, where this compound has been identified, with other omics datasets such as genomics, transcriptomics, and proteomics. core.ac.uknih.govcambridge.org This multi-omics approach can help to:

Elucidate Metabolic Pathways: this compound is structurally related to biopterin (B10759762) and is likely involved in the tetrahydrobiopterin (B1682763) (BH4) synthesis and recycling pathways. mdpi.comresearchgate.net BH4 is a critical cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases involved in neurotransmitter synthesis. nih.govnih.gov By correlating this compound levels with the expression of genes and proteins in the BH4 pathway (e.g., GTP cyclohydrolase I, sepiapterin (B94604) reductase), researchers can map its precise position and regulatory importance within this network.

Identify Biomarker Panels: this compound has been noted in studies alongside markers of inflammation. lww.com Multi-omics analyses can help determine if this compound is part of a larger metabolic signature associated with inflammatory states or other diseases. nih.govrupahealth.com Integrating metabolomic profiles with clinical data can lead to the discovery of robust biomarker panels with higher diagnostic and prognostic value than single markers.

Construct Predictive Models: Systems biology aims to create computational models of biological processes. By incorporating data on this compound into these models, it may be possible to predict how its levels change in response to various stimuli, such as dietary interventions or disease progression, and how these changes impact related pathways. core.ac.uk

Computational Chemistry and In Silico Modeling of this compound Interactions

Computational chemistry and in silico modeling provide powerful tools to investigate the properties and interactions of small molecules like this compound at an atomic level, often guiding and complementing experimental work.

Future computational research on this compound could include:

Molecular Docking: This technique can predict the preferred binding orientation of this compound to the active sites of relevant enzymes. For instance, docking studies could explore its interaction with key enzymes in the pteridine (B1203161) pathway, such as sepiapterin reductase or dihydrofolate reductase, to understand if it acts as a substrate, inhibitor, or allosteric modulator.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its potential protein targets over time. This can provide insights into the stability of the this compound-protein complex, conformational changes induced by binding, and the thermodynamics of the interaction.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic structure, reactivity, and spectroscopic properties of this compound. This information is valuable for understanding its chemical stability, reaction mechanisms, and for interpreting experimental spectroscopic data.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity for this compound is established, QSAR models can be developed to correlate its chemical structure with its activity. These models can then be used to predict the activity of novel, structurally similar compounds, aiding in the design of potential therapeutic agents.

Development of Highly Sensitive and Specific Assays for this compound Profiling

To accurately study the role of this compound in biological systems, robust and validated analytical methods for its detection and quantification are essential. While this compound has been detected in untargeted metabolomic studies using mass spectrometry, the development of dedicated assays is a crucial next step. nih.govnih.gov

Future efforts in assay development should include:

Targeted Mass Spectrometry (MS): Developing targeted MS-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will allow for highly sensitive and specific quantification of this compound in complex biological matrices like plasma, urine, and cerebrospinal fluid. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric parameters specifically for this compound and its isomers.

Immunoassays: The development of specific antibodies against this compound would enable the creation of immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay). These assays are often high-throughput and cost-effective, making them suitable for large-scale clinical studies and for establishing reference ranges in healthy and diseased populations.

Biosensors: Novel biosensors could be designed for real-time monitoring of this compound levels. These devices could provide dynamic information about its metabolism, which is not achievable with methods that rely on discrete sample collection.

The successful development of these assays will be critical for validating this compound's role as a potential biomarker and for exploring its clinical utility. core.ac.uknih.gov

Q & A

Q. What guidelines should be followed when reporting negative or inconclusive results in this compound research?

  • Methodological Answer : Adhere to CONSORT (for trials) or STREGA (for genetic studies) reporting standards. Transparently document assay limitations (e.g., solubility limits, assay interference) and publish in repositories like Zenodo to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.